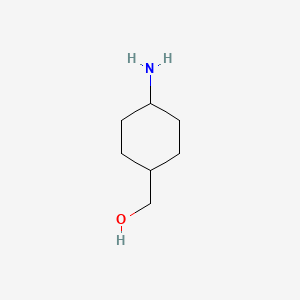

(4-Aminocyclohexyl)methanol

Description

Significance of Aminocyclohexyl Alcohols in Organic Synthesis and Medicinal Chemistry

Aminocyclohexyl alcohols are a class of organic compounds that possess both an amino (-NH2) and a hydroxyl (-OH) group attached to a cyclohexane (B81311) ring. This bifunctional nature allows them to serve as versatile intermediates in the synthesis of more complex molecules. smolecule.com The cyclohexane scaffold provides a three-dimensional structure that is crucial in the design of molecules intended to interact with biological targets.

In organic synthesis, the amino and hydroxyl groups can be selectively modified or can participate in a variety of chemical reactions. For instance, the amino group can undergo N-acylation to form amides, while the hydroxyl group can be oxidized to aldehydes or carboxylic acids. smolecule.com The presence of both groups also allows for the formation of intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. The chiral nature of many aminocyclohexyl alcohols makes them valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. smolecule.com

In medicinal chemistry, the aminocyclohexyl alcohol motif is found in a number of biologically active compounds. researchgate.net These compounds are explored for their potential as therapeutic agents in various disease areas. For example, derivatives of aminocyclohexyl alcohols have been investigated for their potential anticonvulsant, antimicrobial, and anticancer properties. nih.gov The specific stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is often critical for their biological activity, as it dictates how the molecule binds to its target protein or enzyme. smolecule.com The trans isomer of 4-aminocyclohexyl derivatives is often the stereomerically pure form required for the synthesis of active pharmaceutical ingredients. google.com

Historical Context of (4-Aminocyclohexyl)methanol (B24447) Research

Early research into aminocyclohexyl derivatives often focused on their synthesis and the exploration of their fundamental chemical properties. A notable early publication in the field is a 1972 paper in the Journal of Medicinal Chemistry which described the synthesis of various cis and trans 2-(substituted amino)cyclohexyl phenyl ketones. acs.org While not directly about this compound, this work laid the groundwork for understanding the chemistry of related compounds.

Specific research on this compound and its derivatives has appeared in various patents and chemical literature, highlighting its role as a key intermediate. For instance, a Chinese patent describes a preparation method for trans-4-amino cyclohexylmethanol hydrochloride, starting from 4-aminobenzoic ester. google.com This method involves a series of chemical transformations including catalytic hydrogenation, phthaloyl formylation, a conversion reaction, a hydrazinolysis reaction, amino protection, ester group reduction, amino deprotection, and finally, salt formation with hydrogen chloride. google.com

Another key area of research has been the development of efficient and stereoselective synthetic routes. For example, research published in 2011 detailed a practical synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol, a stereoisomer of this compound, as a useful intermediate for the preparation of novel mPGES-1 inhibitors for treating inflammation and pain. thieme-connect.com This highlights the ongoing interest in these compounds for developing new therapeutic agents. The synthesis of various isomers and derivatives continues to be an active area of investigation, driven by the need for structurally diverse molecules for drug discovery programs. ijcpa.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJZOFJZVGTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347686 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-84-1, 89854-94-4, 30134-98-6 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminocyclohex-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminocyclohexyl Methanol

Classical and Established Synthetic Routes

Established methods for the synthesis of (4-Aminocyclohexyl)methanol (B24447) often rely on the reduction of suitably functionalized cyclohexane (B81311) precursors. These routes are valued for their reliability and use of accessible starting materials.

Reduction of a carbonyl or carboxyl group is a direct and common strategy to install the hydroxymethyl moiety of the target compound. The choice of starting material and reducing agent is pivotal in achieving the desired product with high efficiency.

The direct reduction of the carboxylic acid group in 4-aminocyclohexanecarboxylic acid or its ester derivatives provides a straightforward pathway to this compound. The trans isomer, ((1r,4r)-4-aminocyclohexyl)methanol, is frequently synthesized from its corresponding carboxylic acid precursor. For instance, the ester group of methyl trans-4-aminocyclohexanecarboxylate can be selectively reduced to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This method effectively converts the ester to trans-4-aminocyclohexanemethanol with a reported yield of 75%.

Similarly, 4-aminocyclohexane-1-carbonyl chloride can be reduced to form 4-aminocyclohexanemethanol using reagents like lithium aluminum hydride. The synthesis of the starting material, trans-4-aminocyclohexanecarboxylic acid, often begins with the catalytic hydrogenation of 4-aminobenzoic acid, which typically yields a mixture of cis and trans isomers. vulcanchem.comgoogle.com Processes have been developed to maximize the formation of the desired trans isomer during this initial reduction or to isomerize the less desired cis isomer to the more thermodynamically stable trans form. vulcanchem.comgoogleapis.com

A one-pot process starting from p-aminobenzoic acid, using a Ruthenium on Carbon (Ru/C) catalyst under hydrogen pressure, has been shown to produce 4-aminocyclohexane-1-carboxylic acid with a trans:cis ratio of 4.6:1. google.com This precursor mixture can then be carried forward to the reduction step.

| Precursor | Reducing Agent | Solvent | Product | Yield |

| Methyl trans-4-aminocyclohexanecarboxylate | LiAlH₄ | Anhydrous THF | trans-4-Aminocyclohexanemethanol | 75% |

| 4-Aminocyclohexane-1-carbonyl chloride | LiAlH₄ | Not specified | 4-Aminocyclohexanemethanol | Not specified |

An alternative reduction-based approach involves the reaction of cyclohexanone (B45756) with an amine, followed by reduction of the resulting intermediate. For the synthesis of the related compound [4-(Methylamino)cyclohexyl]methanol, cyclohexanone is first reacted with methylamine. The intermediate, likely an enamine or imine, is then reduced using agents such as sodium borohydride (B1222165) or lithium aluminum hydride to yield the final product. This general strategy, known as reductive amination, can be adapted for the synthesis of primary amines by using ammonia (B1221849) or an ammonia equivalent, followed by reduction of the carbonyl group to an alcohol. More advanced biocatalytic methods employing reductive aminases (RedAms) have also been explored for the amination of cyclohexanone derivatives. researchgate.net

The biological activity and material properties derived from this compound are highly dependent on its stereochemistry. Therefore, significant effort has been invested in developing synthetic routes that selectively yield either the cis or trans isomer.

The synthesis of the cis isomer typically requires starting with a cis-configured precursor. The catalytic hydrogenation of aromatic precursors like 4-aminobenzoic acid has been reported to yield the cis-isomer of 4-aminocyclohexanecarboxylic acid with high selectivity (99.8% cis) under certain conditions. google.com This cis-acid can then serve as a precursor for cis-(4-Aminocyclohexyl)methanol via reduction of the carboxylic acid group.

Isomerization techniques can also be employed, although they often favor the trans product. vulcanchem.com Separation of cis and trans isomer mixtures, often obtained from non-selective synthesis, can be achieved through methods like fractional crystallization, although this can be low-yielding. google.com Specific derivatization of one isomer to alter its physical properties, followed by separation, is another strategy. vulcanchem.com For instance, cis-[4-(Boc-amino)cyclohexyl]acetic acid is a commercially available, stereochemically defined precursor that could potentially be converted to the corresponding alcohol. sigmaaldrich.com

The trans isomer is generally more thermodynamically stable and is often the target of synthetic efforts. A primary route to trans-(4-Aminocyclohexyl)methanol is the reduction of trans-4-aminocyclohexanecarboxylic acid or its esters. The synthesis of the trans-acid precursor is a key step. While hydrogenation of p-aminobenzoic acid often produces a cis/trans mixture, conditions can be optimized to favor the trans product. vulcanchem.comgoogle.com One patented process reports achieving a trans product ratio of over 75% in a one-pot reaction from p-aminobenzoic acid using a ruthenium catalyst under basic conditions. google.comgoogle.com

Another method involves the isomerization of the cis-isomer of 4-aminocyclohexanecarboxylic acid to the trans-isomer. googleapis.com This can be achieved using base-catalyzed methods with reagents like sodium hydroxide (B78521) or potassium alkoxide at elevated temperatures (150-240 °C). google.com Once the high-purity trans-acid or its ester is obtained, reduction with LiAlH₄ affords trans-(4-Aminocyclohexyl)methanol. This compound is utilized as an intermediate in the synthesis of various compounds, including antioxidants. chemshuttle.com

Stereoselective Synthesis of Isomers

Chiral Synthesis Approaches

The enantioselective synthesis of this compound is crucial for its use in pharmaceuticals where specific stereoisomers are often required for biological activity. libretexts.org Chiral synthesis aims to produce a single enantiomer of a compound, which can be significantly more effective and have fewer side effects than a racemic mixture. libretexts.org

Several strategies have been developed for the chiral synthesis of this compound and related structures:

Chiral Catalysts: The use of chiral catalysts is a primary method for achieving enantioselectivity. libretexts.org These catalysts create an asymmetric environment that favors the formation of one enantiomer over the other. libretexts.org For instance, in the synthesis of related chiral amines, transaminase biocatalysts have been used for dynamic kinetic resolution to produce the desired stereoisomer. google.com

Chiral Auxiliaries: Chiral auxiliaries are compounds that can be temporarily attached to a substrate molecule to direct the stereochemical outcome of a reaction.

Enzymatic Resolutions: Biocatalytic methods, such as the use of enzymes like lipases or alcohol dehydrogenases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. For example, a concurrent cascade synthesis using a ketoreductase and an amine transaminase has been demonstrated for the synthesis of trans-4-aminocyclohexanol. uni-greifswald.de

A notable approach involves the asymmetric synthesis of related aminocyclohexyl derivatives starting from materials like m- and p-nitrocinnamic acids, which are hydrogenated to form specific cis and trans isomers. researchgate.net

Emerging and Optimized Synthetic Strategies

Recent advancements in the synthesis of this compound have focused on improving efficiency, yield, and stereoselectivity, particularly for large-scale production.

Process Development and Optimization Studies

Optimization studies are critical for transitioning a synthetic route from the laboratory to an industrial scale. These studies often involve a multi-objective approach to maximize both the product flow rate and the yield. mdpi.commpg.de Key areas of focus include:

Reaction Conditions: Optimizing parameters such as temperature, pressure, and solvent is crucial. For example, in the hydrogenation of related compounds, specific temperature ranges (e.g., 55–65°C) are maintained to maximize the yield of the desired trans-isomer while minimizing side reactions.

Catalyst Deactivation: In continuous processes, catalyst deactivation over time is a significant concern. Dynamic optimization models are developed to find the optimal operating conditions that account for catalyst deactivation, thereby maximizing profit over the catalyst's lifetime. ntnu.no

Isomerization: In cases where a mixture of cis and trans isomers is formed, methods like base-mediated epimerization are employed to convert the undesired cis-isomer into the thermodynamically more stable trans-isomer. This often involves heating the isomer mixture with a base like potassium tert-butoxide in a suitable solvent.

The development of a one-pot process for preparing trans-4-amino-l-cyclohexanecarboxylic acid derivatives, a related class of compounds, highlights the drive for more efficient industrial syntheses. google.com This particular process operates under low hydrogen pressure, making it more suitable for industrial applications. google.com

Advanced Reaction Conditions and Catalysis in Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of this compound and its derivatives.

Catalytic Hydrogenation: This is a common method for producing aminocyclohexane derivatives from their aromatic precursors. epo.org The choice of catalyst, such as ruthenium on an inert carrier or palladium on carbon (Pd/C), and the reaction conditions (temperature and pressure) are critical in determining the stereochemical outcome (the ratio of cis to trans isomers). epo.org For instance, the hydrogenation of di(4-aminophenyl)methane to di(4-aminocyclohexyl)methane can be controlled to produce a specific range of the trans,trans isomer by moderating a ruthenium catalyst. epo.org

Heterogeneous Catalysis: In methanol (B129727) synthesis from CO2, which shares principles with the synthesis of more complex alcohols, heterogeneous catalysts like Cu/ZnO/Al2O3 are standard. mdpi.com Research focuses on modifying these catalysts, for example by adding promoters or using different supports, to improve their activity and selectivity. mdpi.com The mechanism often involves the formation of formate (B1220265) species on the catalyst surface, which are then hydrogenated to methanol. mdpi.com

Plasma Catalysis: An emerging area is the use of plasma in conjunction with catalysis. For example, plasma-catalytic CO2 hydrogenation over a MnOx/ZrO2 catalyst has been shown to boost methanol production at ambient temperature and pressure by creating highly reactive species. rsc.org

Table 1: Catalyst Systems and Conditions for Hydrogenation

| Starting Material | Catalyst | Key Reaction Conditions | Product | Reference |

| Di(4-aminophenyl)methane | Ruthenium on inert carrier | Hydrogen pressure ≥ 35.62 bar, Temp: 120-200°C | Di(4-aminocyclohexyl)methane (15-40% trans,trans isomer) | epo.org |

| 4-Nitrophenyl acetic acid | Palladium on carbon (Pd/C) | Two-step hydrogenation: 1) 40-50°C, 0.1-0.6 bar H2; 2) 50-60°C, 1-4 bar H2 | 4-Aminocyclohexyl acetic acid (trans:cis ratio 60-70%) | |

| p-Aminobenzoic acid | 5% Ru/C | 100°C, 15 bar H2 in 10% NaOH | 4-Aminocyclohexane-l-carboxylic acid (cis/trans mixture) | google.com |

Industrial-Scale Preparation Methods

The industrial production of this compound and its derivatives often relies on robust and scalable synthetic routes, primarily catalytic hydrogenation.

Process Flow: A typical industrial process involves the hydrogenation of a suitable aromatic precursor, such as a 4-aminobenzoic acid ester. google.com This is followed by a series of reactions that may include protection of the amino group, reduction of the ester group to an alcohol, and finally deprotection and salt formation to yield the desired product. google.com

Continuous Flow Synthesis: To improve throughput and consistency, pilot-scale studies have explored the use of continuous flow reactors. This approach offers better heat transfer, which is crucial for managing exothermic reactions, and leads to more consistent product quality.

Reactor Design: The design of the reactor is critical for efficiency. In large-scale methanol synthesis, various reactor designs are used, such as adiabatic reactors, multi-bed reactors with quenching, and shell-and-tube heat exchanger reactors, all aimed at controlling the reaction temperature and maximizing conversion. ammoniaknowhow.com

A patented method for producing trans-4-amino-cyclohexyl acetic acid ethyl ester HCl on an industrial scale involves a two-step hydrogenation of 4-nitrophenyl acetic acid followed by esterification. googleapis.com This process is designed to be safe and easy to handle, avoiding highly flammable or corrosive solvents. googleapis.com

Table 2: Industrial Production Parameters for a Related Compound (trans-4-amino-cyclohexyl ethyl acetate (B1210297) HCl)

| Parameter | Optimal Range | Impact of Deviation |

| Hydrogenation Step 1 Temp. | 40-50 °C | - |

| Hydrogenation Step 1 Pressure | 0.1-0.6 bar overpressure | - |

| Hydrogenation Step 2 Temp. | 50-60 °C | - |

| Hydrogenation Step 2 Pressure | 1-4 bar overpressure | - |

| Esterification | Reflux in hydrochloric ethanol (B145695) for 1-3 hours | - |

Source: googleapis.com

Chemical Reactivity and Functional Group Transformations of 4 Aminocyclohexyl Methanol

Reactivity of the Amino Group

The primary amino group (-NH₂) on the cyclohexane (B81311) ring is a potent nucleophile and a weak base, which dictates its characteristic reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom allows the amino group of (4-aminocyclohexyl)methanol (B24447) to act as a nucleophile, readily attacking electron-deficient centers. A common example of this is the reaction with alkyl halides. libretexts.org In these reactions, the amino group displaces a halide ion from the alkyl halide to form a new carbon-nitrogen bond, resulting in a secondary amine. encyclopedia.pub

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine or by employing protecting group strategies. libretexts.org One such strategy is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nitrogen source to prevent polyalkylation. libretexts.orgnih.gov

The amino group can participate in various nucleophilic substitution reactions, allowing for the further functionalization of the molecule. evitachem.com

N-Alkylation Reactions (e.g., Mitsunobu Reaction)

N-alkylation is a crucial transformation for the amino group, and the Mitsunobu reaction provides a powerful method for achieving this under mild conditions. wikipedia.org This reaction converts the hydroxyl group of another molecule into a good leaving group in situ, allowing it to be displaced by a nucleophile, such as the amino group of this compound. wikipedia.org The classic reagents for this reaction are a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

A specific application of this reaction was demonstrated in the development of an optimized manufacturing process for S-234462, an antiobesity drug candidate. acs.org In this synthesis, the N-alkylation of ((1r,4r)-4-aminocyclohexyl)methanol was successfully established using a Mitsunobu reaction, which notably did not require an excess of the carbamate (B1207046) coupling partner. acs.org The progress of this key reaction was monitored using in situ IR analysis to ensure controlled conversion. acs.org

The general mechanism involves the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate, which then deprotonates the nucleophile (in this case, the amine is part of a different molecule, and the alcohol is the substrate). The alcohol is then activated by the phosphonium (B103445) species, allowing the amine nucleophile to displace the activated oxygen, forming the N-alkylated product. wikipedia.org

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound (as nucleophile source) | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | N-Alkylated amine | wikipedia.orgacs.org |

Formation of Amine Derivatives and Heterocycles

Beyond simple alkylation, the amino group of this compound is a key functional handle for synthesizing a wide range of derivatives and for incorporation into heterocyclic systems. For instance, it can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

A notable example is its use in the synthesis of pharmacologically active compounds like Cariprazine. google.com In synthetic routes leading to this drug, a derivative of this compound is treated with reagents like dimethylcarbamoyl chloride or triphosgene (B27547) followed by dimethylamine (B145610) to form a urea (B33335) moiety. google.com

Furthermore, the bifunctional nature of this compound makes it an ideal starting material for the synthesis of saturated N-heterocycles, which are prevalent motifs in medicinal chemistry. ethz.ch By reacting with bifunctional electrophiles (e.g., a molecule with two leaving groups or two carbonyl groups), the amino and hydroxyl groups can participate in cyclization reactions to form rings like morpholines or oxazepanes. ethz.ch For example, reaction with an epoxy-aldehyde followed by reductive amination could yield a substituted morpholine. These approaches are highly valued for efficiently constructing complex molecular architectures. ethz.ch

Reactivity of the Hydroxyl Group

The primary hydroxyl group (-CH₂OH) offers another site for diverse chemical modifications, primarily through oxidation and nucleophilic substitution-type reactions like esterification and etherification.

Oxidation Reactions

As a primary alcohol, the hydroxymethyl group of this compound can be oxidized. numberanalytics.com The oxidation can be controlled to yield two different products depending on the reagents and conditions used. lumenlearning.com

Mild oxidation will convert the primary alcohol to the corresponding aldehyde, (4-aminocyclohexyl)carbaldehyde. Further oxidation of this aldehyde, or more vigorous direct oxidation of the alcohol, yields the carboxylic acid, 4-(hydroxymethyl)cyclohexan-1-amine. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, as well as potassium permanganate (B83412) (KMnO₄). The choice of oxidant is critical to avoid side reactions, such as oxidation of the amino group. Often, the amino group is protected (e.g., as an amide or carbamate) before performing the oxidation of the alcohol.

| Reaction | Common Reagents | Product | Reference |

|---|---|---|---|

| Partial Oxidation | PCC, DMP | Aldehyde | lumenlearning.com |

| Full Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄ | Carboxylic Acid | studymind.co.uk |

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification when reacted with a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides). numberanalytics.com The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid (e.g., sulfuric acid) and is a reversible process. aocs.orggoogle.com To drive the reaction to completion, a large excess of one reactant is used, or the water byproduct is removed as it forms. aocs.org This reaction yields the corresponding ester derivative of this compound.

Etherification, the formation of an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide, forming a new C-O-C ether linkage. As with oxidation, the amino group typically requires protection to prevent it from reacting with the base or the alkyl halide.

These reactions highlight the utility of the hydroxyl group in modifying the molecule's structure, solubility, and other physicochemical properties.

Cyclohexane Ring Modifications of this compound

The chemical behavior of this compound is intrinsically linked to the stereochemistry of its cyclohexane ring. The spatial arrangement of the amino and hydroxymethyl functional groups, dictated by the ring's conformation, significantly influences its reactivity. Furthermore, the introduction of other substituents to the cyclohexane backbone can dramatically alter the course and outcome of its chemical transformations.

Conformational Analysis and Reactivity Implications

This compound, like other substituted cyclohexanes, exists predominantly in a chair conformation to minimize angular and torsional strain. The compound has two geometric isomers: cis and trans. In the cis isomer, both the amino and hydroxymethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. vulcanchem.com For each isomer, the substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two chair conformers through a process known as ring-flipping. fiveable.me

The stability of these conformers is largely governed by steric interactions. Substituents in the equatorial position are generally more stable than in the axial position due to the absence of unfavorable 1,3-diaxial interactions. libretexts.org In these interactions, an axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. libretexts.org

For trans-(4-Aminocyclohexyl)methanol, the most stable conformation is the diequatorial conformer, where both the -NH₂ and -CH₂OH groups occupy equatorial positions. This arrangement minimizes steric strain. The diaxial conformer is significantly less stable due to the 1,3-diaxial interactions of both substituents. spcmc.ac.in

For cis-(4-Aminocyclohexyl)methanol, both chair conformers will have one substituent in an axial position and the other in an equatorial position. These two conformers are energetically equivalent. spcmc.ac.in The relative stability between the cis and trans isomers is therefore determined by the energetic penalty of having one of the functional groups in an axial position.

The conformational preference has direct implications for the reactivity of the functional groups. An equatorial substituent is more sterically accessible and generally more reactive than an axial one. slideshare.net For instance, in reactions involving nucleophilic attack on the hydroxymethyl group or acylation of the amino group, the diequatorial trans isomer is expected to react more readily than the cis isomer, where one of the groups is in a more hindered axial position. The orientation of a leaving group can also significantly affect reaction rates, with axial leaving groups often being more reactive in certain elimination reactions. numberanalytics.com

Table 1: Conformational Analysis of this compound Isomers

| Isomer | Conformer | -NH₂ Position | -CH₂OH Position | Relative Stability | Key Steric Interactions |

| trans | A | Equatorial | Equatorial | Most Stable | Minimal steric strain. |

| B | Axial | Axial | Least Stable | Significant 1,3-diaxial interactions for both groups. | |

| cis | C | Equatorial | Axial | Intermediate | 1,3-diaxial interactions involving the -CH₂OH group. |

| D | Axial | Equatorial | Intermediate | 1,3-diaxial interactions involving the -NH₂ group. |

Substituent Effects on Chemical Transformations

The introduction of additional substituents onto the cyclohexane ring of this compound can profoundly influence its chemical transformations through a combination of steric and electronic effects. fiveable.meacs.org These effects can alter the conformational equilibrium, modulate the reactivity of the existing functional groups, and direct the regioselectivity and stereoselectivity of reactions.

Steric Effects: The size and position of a substituent can significantly impact the accessibility of the amino and hydroxymethyl groups. A bulky substituent, such as a tert-butyl group, can lock the cyclohexane ring in a specific conformation where it occupies an equatorial position to avoid severe 1,3-diaxial strain. fiveable.me This can, in turn, force other groups into less favorable axial positions, thereby hindering their reactivity. For example, the rate of esterification of the hydroxymethyl group might be significantly reduced if a bulky neighboring substituent sterically blocks the reaction site.

Electronic Effects: The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density of the cyclohexane ring and the functional groups. acs.org An electron-withdrawing group, such as a halogen or a nitro group, can decrease the nucleophilicity of the amino group, making it less reactive in reactions like acylation or alkylation. Conversely, an electron-donating group, such as an alkyl group, can enhance the nucleophilicity of the amino group. These effects are transmitted through the sigma bonds of the cyclohexane ring.

Research on substituted cyclohexanol (B46403) derivatives has shown that both the stereochemistry and the nature of the substituents play a crucial role in their synthesis and reactivity. For instance, in the synthesis of substituted 2-amino-1-arylcyclohexanols, the stereochemical outcome is highly dependent on the reaction pathway and the nature of the reagents used. cdnsciencepub.com The major conformation for these compounds typically has the bulky aryl group in an equatorial position. cdnsciencepub.comresearchgate.net

The interplay of these substituent effects is critical in designing synthetic routes for complex molecules where this compound is used as a building block. Careful consideration of the nature and position of substituents is necessary to achieve the desired chemical transformations with high efficiency and selectivity.

Table 2: Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent (at C-1) | Position Relative to -CH₂OH (at C-4) | Expected Effect on -NH₂ Reactivity (Nucleophilicity) | Expected Effect on -CH₂OH Reactivity (e.g., Esterification) | Rationale |

| Methyl (-CH₃) | cis | Minor increase | Steric hindrance | The electron-donating nature of the methyl group slightly increases the basicity of the amine. The axial methyl group in the more stable chair form would sterically hinder the equatorial hydroxymethyl group. |

| Methyl (-CH₃) | trans | Minor increase | Minimal | Both groups can be equatorial, minimizing steric interactions. The electronic effect is still present. |

| Phenyl (-C₆H₅) | cis | Minor decrease | Significant steric hindrance | The bulky phenyl group would prefer an equatorial position, forcing the hydroxymethyl group into an axial position, thus hindering its reactivity. The phenyl group is weakly electron-withdrawing. |

| Phenyl (-C₆H₅) | trans | Minor decrease | Minimal | Both bulky groups can be in equatorial positions, reducing steric hindrance. |

| Fluoro (-F) | cis | Decrease | Minor steric hindrance | The highly electronegative fluorine atom will decrease the nucleophilicity of the amino group through an inductive effect. Its small size results in minimal steric hindrance. |

| Fluoro (-F) | trans | Decrease | Minimal | The inductive effect remains, and steric hindrance is minimal in the diequatorial conformation. |

Stereochemical Aspects and Chirality in 4 Aminocyclohexyl Methanol Research

Importance of cis- and trans- Isomers in Derivatives

The relative orientation of substituents on the cyclohexane (B81311) ring, designated as cis (on the same side) or trans (on opposite sides), profoundly affects the physical and chemical properties of (4-Aminocyclohexyl)methanol (B24447) derivatives. The trans isomer generally adopts a more extended and rigid conformation, which can be crucial for effective binding to biological targets like enzymes and receptors. vulcanchem.com In contrast, the cis isomer possesses a different spatial arrangement, leading to distinct intermolecular interactions. This stereochemical difference is a key consideration in fields such as medicinal chemistry, where the specific geometry of a molecule determines its pharmacological activity. vulcanchem.com

Achieving high stereoisomeric purity is a significant challenge in the synthesis of this compound derivatives. Catalytic hydrogenation of aromatic precursors, a common synthetic route, often yields a mixture of cis and trans isomers. vulcanchem.comgoogle.com The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, using a ruthenium catalyst can allow for some control over the stereoisomeric outcome. google.com

Several strategies have been developed to obtain the desired stereoisomer with high purity:

Isomerization: Base-catalyzed isomerization can convert the cis isomer to the more thermodynamically stable trans isomer. vulcanchem.comgoogle.com This can be achieved using bases like sodium hydroxide (B78521) or potassium alkoxide. vulcanchem.com Another method involves forming a derivative with a bulky substituent on the amine, which facilitates the conversion of the cis to the trans isomer upon treatment with a base in methanol (B129727). google.com

Selective Crystallization: The different solubility properties of cis and trans isomers or their derivatives can be exploited for separation through selective crystallization. vulcanchem.com

Chromatographic Separation: While not always practical for large-scale production, chromatographic techniques can be used to separate stereoisomers.

A one-pot process has been described that can produce a trans product ratio of over 75% by carefully selecting reaction parameters, making it more viable for industrial applications. google.com

| Strategy | Description | Key Factors |

| Catalytic Hydrogenation | Reduction of an aromatic precursor to a cyclohexane ring. | Catalyst (e.g., Ru, Pd/C), solvent, temperature, pressure. google.comgoogle.com |

| Base-Catalyzed Isomerization | Conversion of the cis isomer to the more stable trans isomer. | Base (e.g., NaOH, potassium tert-butoxide), solvent (e.g., methanol, isopropyl alcohol). vulcanchem.com |

| Derivative Formation | Introduction of a bulky substituent to facilitate stereochemical conversion. | Bulky protecting groups, base, and solvent. google.com |

| Selective Crystallization | Separation based on differential solubility of isomers or their salts. | Solvent system, temperature. vulcanchem.com |

The stereochemical configuration of this compound derivatives directly governs their non-covalent interactions with other molecules. The amino and hydroxymethyl groups are capable of forming hydrogen bonds, and their spatial orientation determines the directionality and strength of these bonds.

For example, in the context of drug design, the trans isomer of a this compound derivative might fit perfectly into the active site of a target protein, forming multiple hydrogen bonds and electrostatic interactions that lead to high binding affinity and biological activity. The cis isomer, with its different three-dimensional structure, may not be able to achieve the same optimal interactions, resulting in lower or no activity. The cyclohexane ring itself can engage in van der Waals interactions, and its conformation, which is influenced by the cis/trans configuration of the substituents, will affect these interactions.

The interplay of these forces is crucial in various applications, from the formation of stable polymer structures to the specific recognition of biological receptors. google.comnih.gov

Stereoisomeric Purity and Control in Synthesis

Enantiomeric Resolution Techniques

For chiral derivatives of this compound, which exist as non-superimposable mirror images (enantiomers), separation of the racemic mixture into its constituent enantiomers is often necessary, as they can have different biological activities.

Preparative High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers on both analytical and preparative scales. researchgate.net CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. google.comphenomenex.com The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times.

Common types of CSPs include:

Polysaccharide-based CSPs: These are widely used and show broad enantioselectivity. phenomenex.comobrnutafaza.hr They can be either coated or immobilized on the silica support. Immobilized phases offer greater solvent compatibility. obrnutafaza.hr

Protein-based CSPs: These can be effective for the separation of certain classes of compounds. nih.gov

Crown Ether-based CSPs: These are particularly useful for the separation of amino acids and other primary amines. obrnutafaza.hr

Ion-exchange CSPs: These are based on chiral selectors like quinine (B1679958) or quinidine (B1679956) derivatives and are effective for the resolution of acidic compounds. hplc.eu

The choice of mobile phase is also critical for achieving good separation and can include normal-phase, reversed-phase, or polar organic modes. phenomenex.com

| CSP Type | Chiral Selector Example | Typical Applications |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Broad range of chiral compounds. phenomenex.comobrnutafaza.hr |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Various pharmaceuticals. researchgate.net |

| Crown Ether-based | Chiral crown ethers | Amino acids and primary amines. obrnutafaza.hr |

| Ion-Exchange | Quinine/Quinidine derivatives | Chiral acidic compounds. hplc.eu |

Besides chiral HPLC, other methods can be employed for enantiomeric resolution:

Diastereomeric Crystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. spcmc.ac.in Since diastereomers have different physical properties, they can be separated by fractional crystallization. spcmc.ac.in The desired enantiomer is then recovered by removing the resolving agent.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the product.

Asymmetric Synthesis: This involves synthesizing the desired enantiomer directly, bypassing the need for resolution.

Preparative High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Building Block

Chiral derivatives of this compound can serve as valuable tools in asymmetric synthesis, either as chiral auxiliaries or as chiral building blocks. smolecule.comresearchgate.net

A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. mdpi.com The chiral this compound moiety can be used to create a chiral environment that biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer of the product. sfu.caresearchgate.net

As a chiral building block , an enantiomerically pure this compound derivative is incorporated as a permanent part of the final target molecule. smolecule.com This approach is common in the synthesis of pharmaceuticals and other complex chiral molecules where the stereochemistry of the cyclohexane ring is a key feature of the final structure. smolecule.com

The use of this compound in these roles is a powerful strategy for controlling stereochemistry and accessing enantiomerically pure compounds. rsc.org

Applications of 4 Aminocyclohexyl Methanol As a Versatile Building Block in Complex Molecular Synthesis

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery Research

(4-Aminocyclohexyl)methanol (B24447) is a key intermediate in the synthesis of numerous compounds for drug discovery and development. The presence of both an amino group and a hydroxymethyl group allows for a wide array of chemical transformations, including N-alkylation, acylation, and oxidation, enabling the construction of sophisticated molecular frameworks.

The cyclohexane (B81311) ring of this compound provides a robust, non-planar scaffold that is advantageous in the design of kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. googleapis.com

Research into Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which are targets for inflammatory diseases, has utilized this compound as a starting material. googleapis.com In one patented synthesis, ((1r,4r)-4-aminocyclohexyl)methanol was converted to ((1r,4r)-4-(dimethylamino)cyclohexyl)methanol, a key intermediate for IRAK-4 inhibitors. googleapis.com

Similarly, the scaffold is integral to the development of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, which are pursued for treating inflammation and pain. thieme-connect.dethieme-connect.com A practical, large-scale synthesis was developed for enantiomerically enriched (1S,3S)-3-aminocyclohexyl]methanol, a constitutional isomer of this compound, as a crucial intermediate for a new class of potent mPGES-1 inhibitors. thieme-connect.dethieme-connect.comresearchgate.net This underscores the utility of the aminocyclohexyl)methanol core in generating molecules with specific stereochemistry required for potent enzyme inhibition. thieme-connect.de

Table 1: Synthesis of mPGES-1 Inhibitor Intermediate

| Intermediate | Starting Material | Key Transformation | Application |

| (1S,3S)-3-Aminocyclohexyl]methanol | Commercially available, low-cost starting material | Racemic synthesis followed by chiral chromatography resolution | Preparation of potent mPGES-1 inhibitors thieme-connect.dethieme-connect.com |

This compound is employed in the synthesis of modulators for ion channels, which are critical targets for neurological and cardiovascular diseases. Specifically, it has been used to create positive modulators of small-conductance calcium-activated potassium (KCa2 or SK) channels. googleapis.com These channels are involved in the pacemaking of cerebellar Purkinje cells, making them a target for conditions like spinocerebellar ataxia. googleapis.comx-chemrx.com

In one study, (cis)-4-aminocyclohexyl)methanol was reacted with a chloropyrimidine derivative to synthesize a series of N-cyclohexyl-pyrimidin-4-amine analogs. googleapis.com These compounds were evaluated for their ability to potentiate KCa2 channel activity. The resulting derivative, ((Cis)-4-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)cyclohexyl)methanol, demonstrated the potential to normalize the abnormal firing of Purkinje cells in a mouse model of ataxia, highlighting the therapeutic promise of this chemical series. googleapis.comx-chemrx.com

Table 2: Activity of KCa2 Channel Modulator Derived from (cis-4-Aminocyclohexyl)methanol

| Compound | Base Scaffold | Starting Amine | Potency (EC₅₀) on KCa2.2a Channel | Efficacy (Eₘₐₓ) |

| 2c | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | (cis)-4-aminocyclohexyl)methanol | Inactive | ~0% |

| CyPPA (template) | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine | Cyclohexylamine | 7.48 ± 1.58 μM | 93.3 ± 4.2% |

Data sourced from a structure-activity relationship study on KCa2 channel modulators. googleapis.comx-chemrx.com The study found that while direct substitution with the hydroxymethyl group (compound 2c) resulted in an inactive compound, other modifications on the same cyclohexane scaffold led to potent modulators. x-chemrx.com

The compound serves as a building block in the synthesis of neutral endopeptidase (NEP) inhibitors. vulcanchem.com NEP is an enzyme involved in the breakdown of natriuretic peptides, which help regulate blood pressure and fluid balance. Inhibiting NEP is a therapeutic strategy for cardiovascular diseases like heart failure and hypertension. A patent describes the preparation of cis-(4-Aminocyclohexyl)methanol via the reduction of cis-4-aminocyclohexanecarboxylic acid and its subsequent use in creating cyclopentyl-substituted glutaramide derivatives that act as NEP inhibitors. vulcanchem.com

This compound is a key starting material in the optimized manufacturing process for S-234462, an antiobesity drug candidate that functions as a Neuropeptide Y (NPY) Y5 receptor antagonist. thieme-connect.deorganic-chemistry.org The development of effective antiobesity agents is a significant area of pharmaceutical research. nih.govnih.gov The manufacturing process for S-234462 highlights the industrial utility of this building block. organic-chemistry.org

The optimized synthesis selected ((1r,4r)-4-aminocyclohexyl)methanol as one of three primary starting materials. thieme-connect.deorganic-chemistry.org Its role involves a crucial N-alkylation step via a Mitsunobu reaction, a process that was optimized and monitored using in situ IR analysis to ensure controlled conversion. thieme-connect.deorganic-chemistry.org

Table 3: Key Starting Materials in the Optimized Synthesis of S-234462

| Starting Material | Chemical Name | Role in Synthesis |

| 1 | 6-Fluorobenzoxazolone | Core heterocyclic structure |

| 2 | ((1r,4r)-4-Aminocyclohexyl)methanol | Provides the substituted cyclohexane moiety via N-alkylation thieme-connect.deorganic-chemistry.org |

| 3 | Ethyl(tert-butylsulfonyl)carbamate | Reagent in the Mitsunobu reaction thieme-connect.deorganic-chemistry.org |

In the search for new antibacterial agents, particularly for treating tuberculosis, Lysyl-tRNA synthetase (LysRS) has emerged as a promising drug target. googleapis.commdpi.com This enzyme is essential for protein synthesis in bacteria. mdpi.com this compound has been successfully incorporated into novel inhibitors of LysRS.

A recent study detailed the synthesis of a series of fused dihydropyrrolidino-pyrimidine scaffolds, where cis-(4-aminocyclohexyl)methanol was reacted with a pyrimidine (B1678525) carboxylate via reductive amination using sodium triacetoxyborohydride. googleapis.com The resulting compound, featuring the aminocyclohexyl)methanol moiety, showed potency against LysRS. googleapis.com Crystal structure analysis confirmed that the hydroxyl group of the scaffold forms a direct hydrogen bond with a key amino acid residue (Thr425) in the enzyme's active site, contributing to its inhibitory activity. googleapis.com

This compound is a valuable precursor for the synthesis of various amine-containing heterocyclic compounds, which are ubiquitous scaffolds in medicinal chemistry. x-chemrx.com The primary amine group allows for its integration into heterocyclic ring systems like pyrimidines and triazoles. vulcanchem.commdpi.comlew.ro

Pyrimidine-based molecules are of significant interest as they form the building blocks of DNA and RNA and are found in numerous approved anticancer drugs. chemmethod.com The synthesis of novel pyrimidine derivatives often involves the condensation of an amine-containing fragment with other precursors. mdpi.commdpi.com Similarly, 1,2,4-triazoles, known for a wide range of biological activities, can be synthesized through multi-step reactions that often begin with amine or hydrazine (B178648) precursors. nih.gov The bifunctional nature of this compound makes it an ideal starting point for creating substituted heterocyclic derivatives for screening in drug discovery programs. x-chemrx.com

Development of Lysyl-tRNA Synthetase (LysRS) Inhibitors

Utilization in Materials Science and Polymer Chemistry

This compound is a bifunctional molecule, possessing both a primary amine and a primary alcohol group. This dual reactivity makes it a valuable building block in polymer chemistry and materials science. The rigid cyclohexyl core imparts thermal stability and mechanical strength to the resulting materials, while the amine and hydroxyl functionalities provide sites for polymerization and further chemical modification.

Development of New Materials

The unique structure of this compound allows it to serve as a foundational component in the synthesis of novel materials. Its ability to act as a building block facilitates the creation of specialty chemicals and materials with specific, desirable properties. For instance, the incorporation of the cycloaliphatic structure of this compound into polymer backbones can enhance thermal stability and mechanical properties. This is analogous to how related diamines, such as bis(4-aminocyclohexyl) ether, are used as monomers to create high-performance polymers, including epoxy resins known for their durability and adhesion. The functional groups of this compound allow it to be integrated into various polymer systems, contributing to the development of advanced materials for a range of industrial applications. ambeed.com

Polymeric Scaffolds and Monomer Synthesis

In the field of biomedical engineering, polymeric scaffolds provide a temporary, three-dimensional structure that supports tissue regeneration. nih.gov The synthesis of polymers for these scaffolds often involves monomers that can impart specific characteristics like biocompatibility and controlled degradation rates. umich.edu this compound is a suitable monomer for creating such polymers. Its amine and hydroxyl groups can participate in polycondensation reactions to form polyesters and polyamides.

The synthesis of polymers from monomers via processes like ring-opening polymerization is a common method for creating materials used in scaffolds. researchgate.net While synthetic polymers are widely used, they often require modification to include functional groups that can interact with biological systems. umich.edu The amine and hydroxyl groups on this compound make it an attractive monomer for producing functionalized polymers that can be used to fabricate these advanced scaffolds. For example, it can be used in the synthesis of monomers that contain specific reactive groups, contributing to the creation of complex polymer architectures. epo.org

Role in Agrochemical and Specialty Chemical Synthesis

This compound serves as a key intermediate in the synthesis of specialty chemicals and as a precursor for more complex molecules, including those with potential applications in the agrochemical sector. Its bifunctional nature, with both nucleophilic amine and alcohol groups, allows it to be a versatile starting point for a variety of chemical transformations.

Derivatives of this compound are utilized in the production of fine and specialty chemicals. The cyclohexane ring provides a stable, non-aromatic scaffold that can be functionalized through reactions at the amine or the alcohol, leading to a diverse range of downstream products. For example, the related compound 4-aminocyclohexane-1-carbonyl chloride, which can be synthesized from a derivative of this compound, is noted for its use as a precursor in the synthesis of pharmaceuticals and agrochemicals. The compound's structure is a valuable component for building molecules in areas like medicinal chemistry, such as in the development of drugs targeting the central nervous system.

Macrocyclic Compound Libraries and High-Throughput Screening Applications

Macrocycles—molecules containing a ring of twelve or more atoms—are of significant interest in drug discovery for their ability to bind to challenging protein targets. medchemexpress.com Compound libraries composed of diverse macrocyclic structures are essential tools for high-throughput screening (HTS) to identify new pharmacologically active agents. google.comgoogle.com

This compound, in both its cis and trans isomeric forms, has been explicitly identified as a valuable building block in the creation of these complex libraries. google.comgoogle.com Patents for the generation of pyridine-containing macrocyclic compound libraries list cis-4-aminocyclohexyl methanol (B129727) and trans-4-aminocyclohexyl methanol as key reagents. google.comgoogle.com These building blocks are incorporated into the macrocyclic structure, where the cyclohexyl unit provides a three-dimensional scaffold that can influence the molecule's conformation and binding properties. The use of such building blocks is crucial for generating the vast structural diversity needed in modern screening libraries to explore new chemical space and identify novel drug leads. google.comreactionbiology.com These libraries are screened against a wide array of biological targets, including enzymes and receptors, to discover new therapeutic agents. google.comgoogle.com

Table of Research Findings

| Application Area | Specific Use of this compound | Key Findings & Significance | Citations |

| Materials Science | Building block for new materials and specialty chemicals. | The cycloaliphatic structure enhances thermal and mechanical properties in polymers. | , ambeed.com, |

| Polymer Chemistry | Monomer for synthesizing polymers like polyamides and polyesters. | Its bifunctional nature allows for the creation of functionalized polymers suitable for applications such as biomedical scaffolds. | epo.org, umich.edu |

| Agrochemical & Specialty Chemicals | Intermediate and precursor for complex molecules. | The compound's reactive groups and stable scaffold are valuable for synthesizing a diverse range of chemicals. | , , |

| Drug Discovery | Building block for macrocyclic compound libraries. | Both cis and trans isomers are used to generate molecular diversity in libraries for high-throughput screening (HTS). | google.com, google.com |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of (4-Aminocyclohexyl)methanol (B24447) and its Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound, confirming its molecular structure and providing information about its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the molecule's spatial arrangement. tutorchase.com This allows for the differentiation between cis and trans isomers, as the distinct spatial positioning of the amino and hydroxymethyl groups leads to unique sets of signals. tutorchase.comnih.gov

In ¹H NMR, the protons on the cyclohexane (B81311) ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling patterns. The presence of cis and trans isomers in a sample can lead to a more complex spectrum, with separate signals corresponding to each isomer. enamine.netrsc.org For instance, the protons of an amino group in a cis isomer can become chemically non-equivalent due to their spatial relationship with other parts of the molecule, resulting in distinct signals, whereas in the trans isomer, they might remain equivalent. enamine.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the cyclohexane ring and the hydroxymethyl group confirm the connectivity and are also indicative of the isomeric form. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Cyclohexane Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Cyclohexane Ring (CH) | 1.0 - 2.5 | Broad multiplets due to complex spin-spin coupling |

| ¹H NMR | Hydroxymethyl (CH₂) | ~3.4 | Can vary based on solvent and concentration |

| ¹H NMR | Amino (NH₂) | Variable (1.0 - 3.0) | Broad signal, position is concentration and solvent dependent |

| ¹H NMR | Hydroxyl (OH) | Variable (1.5 - 4.0) | Broad signal, position is concentration and solvent dependent |

| ¹³C NMR | Cyclohexane Ring (CH) | 25 - 45 | Shifts depend on substitution and stereochemistry |

| ¹³C NMR | Hydroxymethyl (CH₂) | ~65 | Characteristic shift for primary alcohols |

| ¹³C NMR | Carbon attached to Amino Group (C-N) | ~50 | Shift influenced by the amino substituent |

Note: The exact chemical shifts for this compound can vary depending on the solvent, concentration, temperature, and isomeric form (cis/trans). The values presented are typical for similar cyclohexane derivatives. sigmaaldrich.comcarlroth.com

Mass spectrometry is employed to confirm the molecular weight of this compound. The molecular formula of this compound is C₇H₁₅NO, which corresponds to a molecular weight of approximately 129.20 g/mol . chemscene.comscbt.comcymitquimica.com In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing a precise confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. msu.edu This results in a unique spectral fingerprint of the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary functional groups:

O-H Stretch: A broad band typically appears in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the methanol (B129727) moiety. libretexts.org

N-H Stretch: The amino group gives rise to one or two bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Absorptions from the C-H bonds of the cyclohexane ring are observed between 2850 and 3000 cm⁻¹. spectroscopyonline.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol is typically found in the 1000-1050 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Alcohol (C-O) | Stretching | 1000 - 1050 |

Furthermore, in situ IR spectroscopy, such as ReactIR, has emerged as a valuable tool for real-time reaction monitoring. mt.comyoutube.com This technique allows for the tracking of reactants, intermediates, and products as a reaction progresses, providing insights into reaction kinetics, mechanisms, and pathways without the need for sampling. mt.comamericanpharmaceuticalreview.commdpi.com For reactions involving this compound or its derivatives, in situ IR can monitor the consumption of starting materials and the formation of products by observing changes in the characteristic IR bands over time. mdpi.comccspublishing.org.cn

Mass Spectrometry (MS) for Molecular Weight Confirmation

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to complement experimental data, offering a deeper understanding of the structural and energetic properties of this compound.

The cyclohexane ring is not planar but exists in various conformations, with the chair form being the most stable. acs.org For substituted cyclohexanes like this compound, the substituents can occupy either axial or equatorial positions. Conformational analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), is the study of the energetics of these different spatial arrangements. sapub.orglibretexts.org

The relative stability of the conformers is determined by steric interactions. sapub.org Substituents generally prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org For this compound, both the amino and hydroxymethyl groups can exist in either an axial or equatorial orientation. In the trans isomer, the most stable conformation is expected to have both substituents in equatorial positions (diequatorial). In the cis isomer, one substituent must be axial while the other is equatorial. Computational studies can calculate the energy differences between these conformations, predicting the most stable arrangements and the equilibrium distribution of conformers. sapub.orgacs.orgresearchgate.net These energy differences, often referred to as A-values, quantify the preference of a substituent for the equatorial position. libretexts.org

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design and molecular biology, MD simulations can provide detailed insights into how a ligand, such as a derivative of this compound, interacts with a biological target like a protein or enzyme. kuleuven.beresearchgate.netoatext.com

By simulating the ligand within the binding site of a target protein, researchers can:

Predict Binding Modes: Determine the most likely orientation and conformation of the ligand when bound to the target. kuleuven.be

Analyze Intermolecular Interactions: Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.netresearchgate.net

Assess Stability: Evaluate the stability of the protein-ligand complex over time by monitoring parameters like root-mean-square deviation (RMSD). researchgate.net

For example, a derivative of this compound could be designed as a potential inhibitor for a specific enzyme. MD simulations would help to understand how the cyclohexyl ring positions the functional groups within the enzyme's active site to maximize binding affinity and inhibitory activity. nih.govkuleuven.be

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug discovery that links the chemical structure of a molecule to its biological activity. slideshare.netacs.org For this compound, which serves as a versatile scaffold, SAR studies are instrumental in designing novel therapeutic agents by systematically modifying its structure to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.net Computational SAR models, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate variations in the physicochemical properties of compound derivatives with their biological activities. researchgate.netmdpi.com

The this compound structure presents several key positions for chemical modification to build compound libraries for SAR studies: the primary amino group (-NH2), the primary hydroxyl group (-CH2OH), and the stereochemistry of the 1,4-disubstituted cyclohexane ring (cis or trans). The interplay between these groups dictates the molecule's interaction with biological targets.

Research Findings in SAR of this compound Derivatives:

Kinase and Hsp90 Inhibitors: The aminocyclohexyl scaffold is a common feature in the design of various inhibitors. It can act as a building block for molecules targeting kinases or Heat shock protein 90 (Hsp90). nih.gov For instance, SAR studies on cyclohexyl-containing noviomimetics, which replaced a complex sugar moiety, showed that substitutions at the 3' and 4' positions of the cyclohexyl ring influenced their ability to modulate mitochondrial bioenergetics. nih.gov

Integrated Stress Response (ISR) Modulators: Derivatives such as N-((1r,4r)-4-aminocyclohexyl)-2-(4-chlorophenoxy)acetamide are used to study and target the integrated stress response (ISR) pathway. This demonstrates the scaffold's utility in creating tool compounds for exploring complex biological pathways.

The table below summarizes representative SAR findings for derivatives incorporating the this compound scaffold.

| Core Scaffold | Modification | Biological Target/Application | SAR Finding | Citation |

| (1R,4R)-4-Aminocyclohexyl | Carbamate (B1207046) protection and ring modifications | Antidepressant activity | Modifications on the cyclohexyl ring significantly alter receptor binding and efficacy. | |

| Cyclohexyl Noviomimetic | Substitution at 3' and 4' positions | Hsp90 / Mitochondrial bioenergetics | The position and nature of substituents on the cyclohexyl ring modulate cytoprotective potential. | nih.gov |

| N-(4-Aminocyclohexyl) | Acylation with pyrimidine-4-carboxamide | CD38 Inhibition | The aminocyclohexyl group serves as a key pharmacophore for binding to the target enzyme. | mdpi.com |

| (1r,4r)-4-Aminocyclohexyl | Acylation with 2-(4-chlorophenoxy)acetamide | Integrated Stress Response (ISR) | The scaffold is a suitable building block for creating ligands that modulate the ISR pathway. |

QSAR studies rely on molecular descriptors to build predictive models. For aminocyclohexyl derivatives, these often include properties like lipophilicity (LogP), topological polar surface area (TPSA), molar refractivity, and steric parameters, which influence absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netnih.gov

| Physicochemical Property | Value for (trans-4-Aminocyclohexyl)methanol | Significance in SAR/QSAR | Citation |

| Log Po/w (Consensus) | 0.61 | Represents the lipophilicity of the molecule, affecting membrane permeability and solubility. | ambeed.com |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Correlates with hydrogen bonding potential and is a predictor of drug transport properties. | ambeed.com |

| Number of H-bond Acceptors | 2 | Influences binding affinity to biological targets through hydrogen bond formation. | ambeed.com |

| Number of H-bond Donors | 2 | Crucial for specific interactions with receptor sites. | ambeed.com |

| Number of Rotatable Bonds | 1 | Affects conformational flexibility and entropy upon binding. | ambeed.com |

Prediction of Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools for predicting the most likely pathways and mechanisms of chemical reactions involving this compound. rsc.org Methods such as Density Functional Theory (DFT) allow for the mapping of potential energy surfaces, which helps in identifying transition states, intermediates, and the energetic feasibility of a proposed reaction mechanism. numberanalytics.comnumberanalytics.com This predictive capability is essential for planning synthetic routes, understanding potential byproducts, and foreseeing degradation pathways.

The reactivity of this compound is governed by its two functional groups: the nucleophilic primary amine and the primary alcohol. Computational models can predict the chemoselectivity of reactions, such as whether an electrophile will react preferentially at the nitrogen or the oxygen atom.

Common Reaction Pathways and Computational Prediction:

N-Acylation/Alkylation: The amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides. This is a common step in synthesizing derivatives for SAR studies.

O-Acylation/Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions typically require different conditions than N-acylation.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Substitution: The hydroxyl group can be converted into a leaving group and substituted.

Computational methods can elucidate the mechanisms of these transformations. For example, by calculating the activation energies (Ea) for N-acylation versus O-acylation, DFT can predict which reaction is kinetically favored. The lower activation energy path will be the dominant one under kinetic control.

Advanced computational techniques, such as the Artificial Force Induced Reaction (AFIR) method, can perform automated searches for reaction paths, enabling the discovery of novel synthetic routes or unexpected side reactions without prior assumptions about the mechanism. nih.govchemrxiv.org These methods construct a reaction path network by exploring how molecules can transform and connect on the potential energy surface. nih.gov

The following table illustrates how computational chemistry can be applied to predict the outcome of a common reaction.

| Predicted Reaction | Computational Method | Key Parameters Calculated | Predicted Outcome & Rationale | Citation |

| Selective N-acylation with Acetyl Chloride | Density Functional Theory (DFT) | Activation Energies (Ea) for N-acylation vs. O-acylation | N-acylation is highly favored. The nitrogen atom in the amine is generally more nucleophilic than the oxygen in the alcohol. DFT calculations would likely show a significantly lower activation energy barrier for the attack of the amine on the carbonyl carbon of acetyl chloride compared to the attack by the alcohol. | numberanalytics.comnumberanalytics.com |

| Synthesis Prediction | Automated Reaction Path Search (e.g., AFIR) | Reaction Path Network, Energetics of Intermediates and Transition States | Can trace synthetic pathways backward from the this compound product to identify potential reactants and optimal reaction sequences, such as the reduction of a corresponding amino aldehyde or nitrile ester. | nih.govchemrxiv.org |

These computational approaches are moving beyond static analysis to include dynamic effects, providing a more complete picture of reaction mechanisms and helping to rationalize complex chemical transformations. rsc.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enantiopure (4-Aminocyclohexyl)methanol (B24447)

The development of enantioselective synthetic routes to obtain pure stereoisomers of this compound is a significant area of ongoing research. The spatial arrangement of the amino and hydroxymethyl groups is crucial for the biological interactions and chemical reactivity of its derivatives. smolecule.com

Current research focuses on several promising approaches:

Chemoenzymatic Synthesis: This method employs enzymes to catalyze the formation of the compound from simpler precursors, offering high selectivity and yield. smolecule.com Biocatalytic approaches, such as the use of alcohol dehydrogenases or whole-cell systems, can be optimized for the enantioselective reduction of precursor ketones.

Asymmetric Catalysis: The use of chiral catalysts can enhance the enantioselectivity of the synthesis, ensuring the predominant production of the desired stereoisomer. smolecule.com This includes silylium-based asymmetric counteranion-directed catalysis. smolecule.com

Resolution of Racemates: While the synthesis of racemic mixtures is often more straightforward, the separation of enantiomers is critical. Strategies include selective crystallization and derivatization of isomers to facilitate separation based on differing physical properties. vulcanchem.com

Starting Material Selection: The choice of starting material, such as D-mannose or l-serine, can provide a chiral pool from which to develop stereocontrolled synthetic pathways. researchgate.net